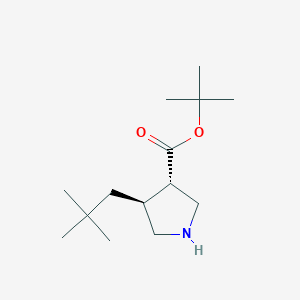
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide, also known as DTEO, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DTEO is a member of the oxalamide family of compounds and has a molecular weight of 293.41 g/mol.
Scientific Research Applications
Cancer Research
- Cytotoxic Evaluation and DNA Interaction : A derivative, 3-(2-(dimethylamino)ethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, demonstrated significant efficacy against resistant melanoma, ovarian, and glioblastoma human cell lines. It inhibits topoisomerase II-mediated DNA relaxation and arrests the cell cycle in certain phases, indicating potential as an anti-cancer agent (Gomez-Monterrey et al., 2011).
Chemical Synthesis
- Synthesis and Biological Activity : Novel derivatives of the compound were synthesized and evaluated for anti-diabetic and anti-inflammatory activities. These derivatives were characterized using various spectroscopic methods (Gopi & Dhanaraju, 2018).
- Hypoxic Activation of Anticancer Agents : A related compound, AQ4N, with dimethylamino N-oxide groups, was studied for its reduction to dimethylamino substituents under hypoxic conditions. This process is crucial for the activation of certain anticancer prodrugs (Nishida, Lee, & de Montellano, 2010).
Material Sciences
- Fluorescent Chemosensor for Zn2+ : A chemosensor based on a similar structure, 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide, was developed for detecting zinc ions in aqueous solutions. This chemosensor demonstrated a significant fluorescence enhancement in the presence of Zn2+ (Kim et al., 2016).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-4-13-11(16)12(17)14-7-10(15(2)3)9-5-6-18-8-9/h5-6,8,10H,4,7H2,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVZMDWHQPNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2891647.png)
![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)
![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B2891658.png)